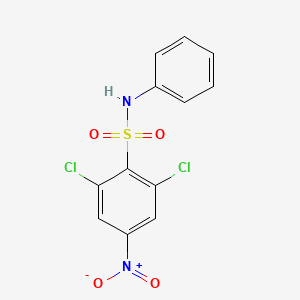

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,6-dichloro-4-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-10-6-9(16(17)18)7-11(14)12(10)21(19,20)15-8-4-2-1-3-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXINARIYICOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide typically involves the nitration of 2,6-dichloroaniline followed by sulfonation and subsequent reaction with phenylamine. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in a polar solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products with different substituents replacing the chlorine atoms.

Reduction: 2,6-Dichloro-4-amino-N-phenylbenzene-1-sulfonamide.

Oxidation: Oxidized derivatives of the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

Sulfonamides, including 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, are recognized for their role as antibacterial agents. They function by inhibiting the bacterial synthesis of folate, a crucial component for DNA synthesis and cell division. This mechanism makes them effective against a range of bacterial infections.

Table 1: Comparison of Sulfonamide Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Other Notable Effects |

|---|---|---|---|

| 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide | Moderate | Significant | Potential antitumor activity |

| Sulfanilamide | High | Moderate | Antimicrobial |

| Sulfadiazine | High | Low | Antimicrobial |

Recent studies have highlighted the biological activities of sulfonamide derivatives, including their anti-inflammatory and anticancer properties. For instance, compounds similar to 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide have shown promising results in inhibiting inflammatory pathways and cancer cell proliferation.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various sulfonamides, including the compound . It was found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of sulfonamide derivatives. The study reported that 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonamides is crucial for optimizing their pharmacological properties. The presence of electron-withdrawing groups, such as nitro and chloro groups in 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, enhances its antimicrobial activity by increasing its ability to interact with bacterial enzymes involved in folate synthesis.

Table 2: Key Structural Features and Their Effects

| Structural Feature | Effect on Activity |

|---|---|

| Nitro group | Increases antimicrobial potency |

| Chloro substituents | Enhances solubility and bioavailability |

| Phenyl ring | Contributes to hydrophobic interactions |

Therapeutic Applications

The therapeutic applications of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide extend beyond antibacterial effects. Its potential use in treating diabetes and cancer has been explored due to its ability to modulate specific biological pathways.

Diabetes Management

Research indicates that certain sulfonamides can influence glucose metabolism and insulin sensitivity. Compounds similar to 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide have been investigated for their ability to act as GPR119 agonists, which may aid in managing Type II diabetes .

Anticancer Therapy

The dual action of this compound as both an anti-inflammatory and anticancer agent positions it as a candidate for combination therapies aimed at treating complex diseases like cancer where inflammation plays a critical role .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dichloro-4-nitroaniline

- 2,6-Dichloro-4-nitrophenol

- 2,6-Dichloro-4-nitrobenzoic acid

Uniqueness

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific research applications .

Biological Activity

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is a synthetic organic compound characterized by its unique combination of functional groups, namely nitro and sulfonamide. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₈Cl₂N₂O₄S

- Molecular Weight : 347.17 g/mol

- Functional Groups : Nitro (–NO₂) and sulfonamide (–SO₂NH₂)

The presence of both nitro and sulfonamide groups contributes to the compound's reactivity and biological activity, making it a valuable candidate for further research.

The biological activity of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can significantly affect enzyme activity and protein function, leading to various biological effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit substantial antimicrobial properties. For instance, compounds containing the sulfonamide pharmacophore have been shown to be effective against a range of bacterial strains. In vitro studies suggest that 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide may possess similar antibacterial properties, potentially inhibiting the growth of pathogenic bacteria .

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, a study on novel hybrid compounds indicated that certain sulfonyl analogs demonstrated significant cytotoxicity against cancer cell lines . The specific structural features of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide may enhance its effectiveness as an anticancer agent through mechanisms such as enzyme inhibition and disruption of cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2,6-Dichloro-4-nitroaniline | Moderate antibacterial activity | Lacks sulfonamide group |

| 2,6-Dichloro-4-nitrophenol | Antioxidant properties | Does not exhibit significant antibacterial activity |

| 2,6-Dichloro-4-nitrobenzoic acid | Anticancer activity | Different functional groups affecting reactivity |

The comparison highlights the unique biological profile of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide due to its specific combination of functional groups.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds similar to 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide exhibited promising activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the chemical structure could enhance antibacterial potency .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer agents, researchers synthesized several derivatives based on the sulfonamide framework. The findings revealed that certain derivatives demonstrated significant cytotoxic effects on breast cancer cell lines compared to non-cancerous cells. This suggests that 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide could be further explored for its potential as an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of the parent amine (e.g., 2,6-dichloro-4-nitroaniline) using benzenesulfonyl chloride derivatives. Optimization involves varying solvents (e.g., dichloromethane or THF), temperature (0–40°C), and stoichiometric ratios. Catalytic bases like triethylamine or pyridine are critical for neutralizing HCl byproducts. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the spatial arrangement of substituents, particularly the orientation of the sulfonamide group relative to the dichlorophenyl and nitro groups (e.g., torsion angles between rings) .

- NMR (¹H/¹³C) identifies electronic environments: the nitro group deshields adjacent protons (δ ~8.5–9.0 ppm), while chlorine atoms influence splitting patterns in aromatic regions.

- IR spectroscopy confirms sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and nitro (N=O at ~1520 cm⁻¹) functional groups .

Q. What are the primary biological or pharmacological applications explored for this compound?

- Methodological Answer : Research focuses on antimicrobial and anticancer activity. For example:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Synergistic effects with existing chemotherapeutics are tested using combination indices .

Q. How can solubility challenges in aqueous media be addressed for in vitro studies?

- Methodological Answer :

- Use co-solvents (e.g., DMSO ≤1% v/v) to pre-dissolve the compound before dilution in buffer.

- Modify pH (e.g., phosphate buffer at pH 7.4) to exploit ionization of the sulfonamide group (pKa ~10–12).

- Nanoformulation (liposomes or cyclodextrins) enhances bioavailability .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic substitution reactions of this compound?

- Methodological Answer : The nitro group acts as a meta-directing deactivator, while chlorine atoms influence regioselectivity. For example:

- Nitration : Further nitration occurs at the para position relative to the sulfonamide group, requiring mixed acid (HNO₃/H₂SO₄) at 50–70°C.

- Chlorine displacement : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces Cl with aryl/heteroaryl groups under inert atmospheres .

Q. How can computational modeling (e.g., DFT) predict reactivity or binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like DHFR) using AutoDock Vina. Optimize force fields (AMBER/CHARMM) to refine binding affinities .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (ATCC-verified), incubation times (24–72 hr), and solvent controls.

- Validate purity : HPLC (≥95% purity) and elemental analysis ensure compound integrity.

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies improve selectivity in synthesizing derivatives without side reactions?

- Methodological Answer :

- Protecting groups : Temporarily block the sulfonamide nitrogen with Boc or Fmoc during halogenation.

- Flow chemistry : Precise temperature/residence time control minimizes decomposition.

- Microwave-assisted synthesis : Accelerates reactions (e.g., 30 min vs. 24 hr) to reduce byproduct formation .

Q. What methodologies assess environmental stability or degradation pathways?

- Methodological Answer :

- Photodegradation studies : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor via LC-MS for nitro group reduction or sulfonamide cleavage.

- Hydrolysis kinetics : Test at varying pH (3–10) and temperatures (25–60°C). Identify intermediates (e.g., 2,6-dichloro-4-aminophenol) via GC-MS .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.